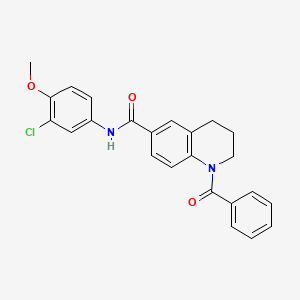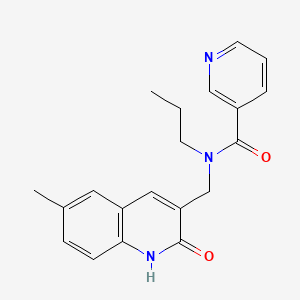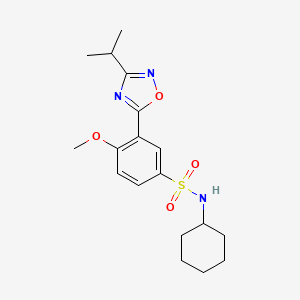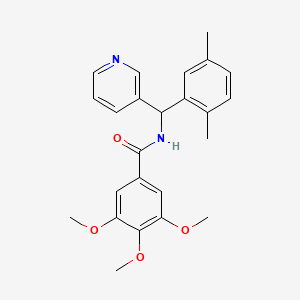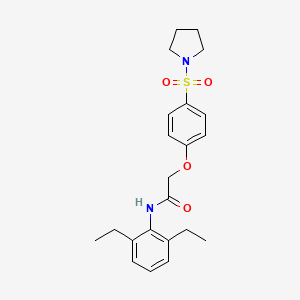
N-(2,6-diethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug development.
科学研究应用
DPA has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. Furthermore, DPA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DPA has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its anticancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis. Additionally, DPA has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Furthermore, DPA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, DPA has been found to improve glucose metabolism and insulin sensitivity, which may be due to its ability to activate the AMP-activated protein kinase (AMPK) pathway.
实验室实验的优点和局限性
One of the advantages of using DPA in lab experiments is its high potency and selectivity. It has been found to exhibit potent anticancer and anti-inflammatory effects at relatively low concentrations. Additionally, DPA has been shown to have a good safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of using DPA in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on DPA. One potential area of research is the development of DPA analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of DPA and its effects on various signaling pathways. Furthermore, the potential applications of DPA in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Overall, DPA has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of DPA involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 2,6-diethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DPA. This synthesis method has been optimized by various researchers to improve yield and purity.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-17-8-7-9-18(4-2)22(17)23-21(25)16-28-19-10-12-20(13-11-19)29(26,27)24-14-5-6-15-24/h7-13H,3-6,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWJZBDJUAGNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

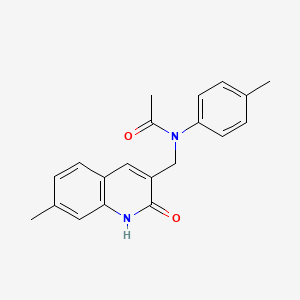
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
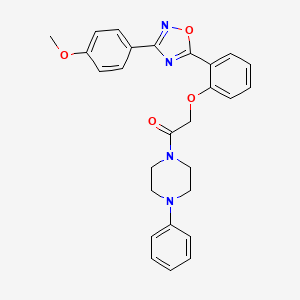
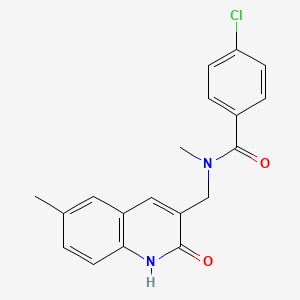
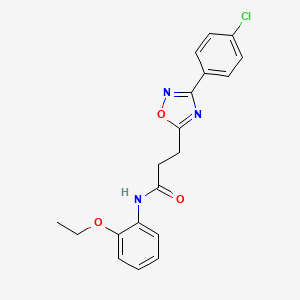
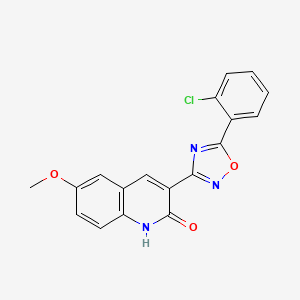
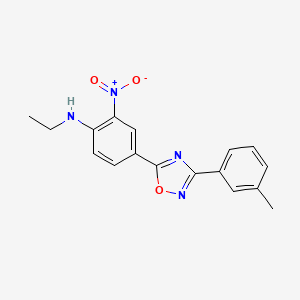

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)
